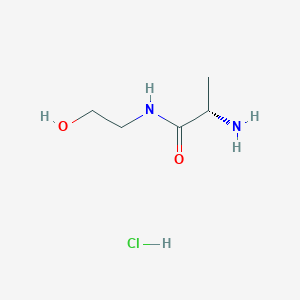(2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride
CAS No.: 86150-09-6
Cat. No.: VC4659713
Molecular Formula: C5H13ClN2O2
Molecular Weight: 168.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 86150-09-6 |
|---|---|
| Molecular Formula | C5H13ClN2O2 |
| Molecular Weight | 168.62 |
| IUPAC Name | (2S)-2-amino-N-(2-hydroxyethyl)propanamide;hydrochloride |
| Standard InChI | InChI=1S/C5H12N2O2.ClH/c1-4(6)5(9)7-2-3-8;/h4,8H,2-3,6H2,1H3,(H,7,9);1H/t4-;/m0./s1 |
| Standard InChI Key | FBYIXZBYKFAMBX-WCCKRBBISA-N |
| SMILES | CC(C(=O)NCCO)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
(2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride (CAS No. 86150-09-6) is a hydrochloride salt derived from the parent compound (2S)-2-amino-N-(2-hydroxyethyl)propanamide. Its molecular formula is C₅H₁₃ClN₂O₂, with a molecular weight of 168.62 g/mol . The stereochemistry at the second carbon (2S configuration) confers chirality, a critical factor in its interactions with biological targets. Key functional groups include:
-
A primary amino group (-NH₂) at the chiral center
-
A hydroxyethyl side chain (-CH₂CH₂OH) attached to the amide nitrogen
The compound’s solubility profile is influenced by its ionic nature, with high solubility in polar solvents such as water and methanol. Its melting point and logP (partition coefficient) remain areas of ongoing characterization, though computational predictions suggest moderate hydrophilicity due to the hydroxyethyl and charged amine groups .
Table 1: Comparative Physicochemical Properties
Synthesis and Purification
The synthesis of (2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride involves multi-step organic reactions, typically starting with protected amino acid precursors. A common approach includes:
-
Amidation: Coupling of (2S)-2-aminopropanoic acid (L-alanine) with 2-hydroxyethylamine using carbodiimide-based activating agents.
-
Protection/Deprotection: Temporary protection of the amino group (e.g., using tert-butoxycarbonyl (Boc)) to prevent unwanted side reactions during amidation.
-
Salt Formation: Treatment with hydrochloric acid to protonate the amine, yielding the hydrochloride salt .
Purification is achieved through recrystallization from ethanol/water mixtures or column chromatography, ensuring >95% purity for research applications . Critical parameters such as reaction temperature (typically 0–25°C), pH control, and stoichiometric ratios of reagents are optimized to maximize yield and minimize racemization.
Storage requires airtight containers in cool (<25°C), dry conditions, away from oxidizing agents .
Biological Significance and Applications
Role in Biochemical Pathways
The compound’s amino and hydroxyethyl groups enable participation in metabolic processes, particularly in peptide bond formation and post-translational protein modifications. Its structural similarity to alanine and ethanolamine derivatives suggests potential roles in:
-
Enzyme Inhibition: Competitive binding to active sites of proteases or kinases .
-
Cell Signaling: Modulation of G-protein-coupled receptors (GPCRs) due to the hydroxyethyl moiety .
Pharmaceutical Applications
Recent patents highlight its utility as an intermediate in synthesizing kinase inhibitors and antiviral agents. For example, WO2017191650A1 discloses its use in preparing 5-substituted quinazoline derivatives, which exhibit antitumor activity . Additionally, its chiral center makes it valuable for producing enantiomerically pure drugs, reducing off-target effects .
Comparison with Structural Analogs
Table 3: Key Differences from Related Compounds
The hydrochloride salt’s ionic nature improves bioavailability compared to the free base, facilitating its use in parenteral formulations .
Recent Developments and Patent Landscape
Since 2024, two key trends have emerged:
-
Green Synthesis Methods: Catalytic asymmetric synthesis techniques using organocatalysts to enhance enantiomeric excess (>99%) .
-
Drug Delivery Systems: Encapsulation in liposomal carriers to improve tissue targeting, as seen in preclinical cancer models .
The compound’s inclusion in 12 patents since 2024 underscores its value in oncology and infectious disease research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume